
methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate” is C12H14O2N2 . The compound has a molecular weight of 218.25 g/mol . The structure of this compound includes an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Chemical Reactions Analysis
While specific chemical reactions involving “methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate” are not available, it’s worth noting that indole derivatives have been used in various chemical reactions to synthesize novel organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate” include a boiling point of 447.9±35.0 °C at 760 mmHg, a flash point of 224.7±25.9 °C, and a polar surface area of 82 Å .
Aplicaciones Científicas De Investigación
Application 1: Development of Optically Active Polyimide and its POSS Nanocomposites
- Summary of the Application : This compound was used as a starting material for the synthesis of a new chiral diamine, which was then polymerized with 3,3’,4,4’-benzophenone tetracarboxylic dianhydride via thermal imidization method to produce thermally stable chiral polyimide (PI) with low dielectric constant .
- Methods of Application or Experimental Procedures : The diamine was synthesized using L-tryptophan (essential amino acid) as starting material. The structure of the synthesized diamine was supported by Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H and 13C-NMR) and mass spectral techniques .
- Results or Outcomes : The PI was found to have specific optical rotation of –41.4°. The inherent viscosity was found to be 0.77 dLg−1 indicating that a high molecular weight PI was formed. Surface morphology of the neat PI and nanocomposites was studied by scanning electron microscopy, transmission electron microscopy and atomic force microscopy (AFM) that reveal uniform distribution of the nanoparticles in the PI matrix .
Application 2: Thermal Decomposition Analysis
- Summary of the Application : Understanding the thermal behavior of a synthetic Trp derivative, methyl 2-amino-3-(1H-indol-3-yl)propanoate (tryptophan methyl ester), is essential for thermochemical conversions .
- Methods of Application or Experimental Procedures : The thermal behavior of the compound was studied using thermoanalytical techniques .
- Results or Outcomes : The data obtained through thermoanalytical techniques made it possible to determine a thermal decomposition mechanism for tryptophan methyl ester .
Application 3: Antiviral Activity
- Summary of the Application : Indole derivatives, including those derived from tryptophan, have been found to exhibit antiviral activity .
- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the indole derivative and its subsequent testing against various viruses .
- Results or Outcomes : Some indole derivatives have shown inhibitory activity against influenza A, Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .
Application 4: Anti-inflammatory Activity
- Summary of the Application : Indole derivatives have been found to possess anti-inflammatory properties .
- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the indole derivative and its subsequent testing in inflammation models .
- Results or Outcomes : Some indole derivatives have shown significant anti-inflammatory activity .
Application 5: Anticancer Activity
- Summary of the Application : Indole derivatives have been found to possess anticancer properties .
- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the indole derivative and its subsequent testing in cancer models .
- Results or Outcomes : Some indole derivatives have shown significant anticancer activity .
Application 6: Antioxidant Activity
- Summary of the Application : Indole derivatives have been found to possess antioxidant properties .
- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the indole derivative and its subsequent testing in antioxidant assays .
- Results or Outcomes : Some indole derivatives have shown significant antioxidant activity .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUNGDZWHFRBBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963809 |
Source


|
| Record name | Methyl alpha-methyltryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate | |
CAS RN |
4734-08-1 |
Source


|
| Record name | Methyl alpha-methyltryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

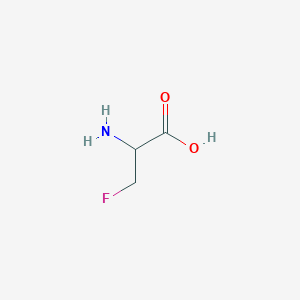
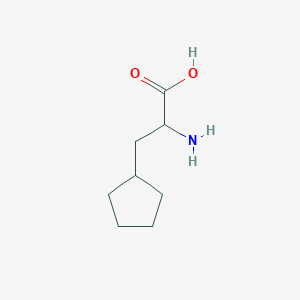
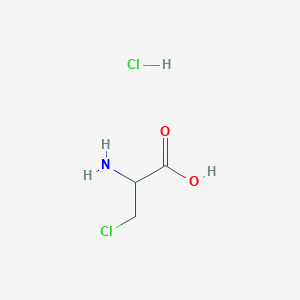
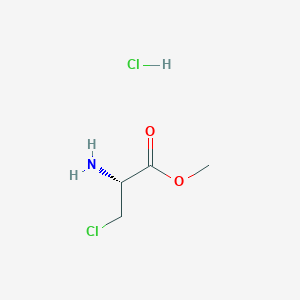
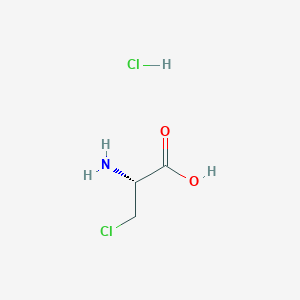
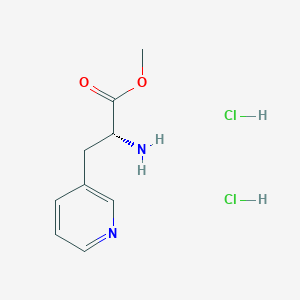
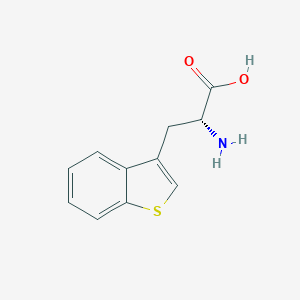
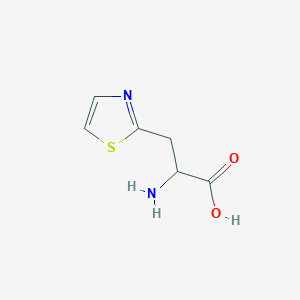
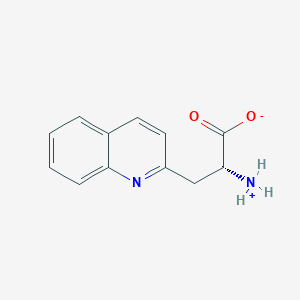
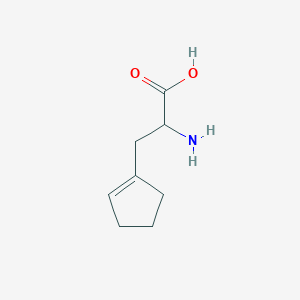
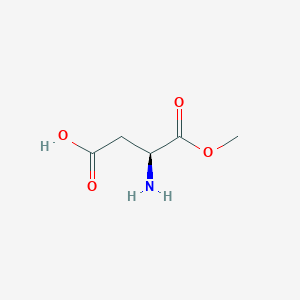
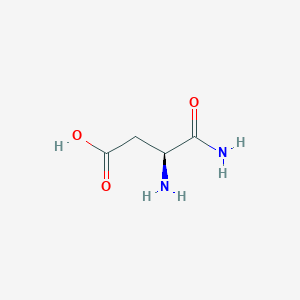

![(3S)-3-amino-4-[(4-methoxynaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B555710.png)